

# Technical Support Center: Griess-Saltzman Method for NO<sub>2</sub> Analysis

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Compound of Interest		
Compound Name:	Nitrogen dioxide	
Cat. No.:	B1229584	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical errors when using the Griess-Saltzman method for **nitrogen dioxide** (NO<sub>2</sub>) determination.

### Frequently Asked Questions (FAQs)

Q1: What is the principle of the Griess-Saltzman method?

A1: The Griess-Saltzman method is a colorimetric technique for the determination of **nitrogen dioxide** (NO<sub>2</sub>). It is based on the Griess reaction, where NO<sub>2</sub> in an air sample reacts with a specific absorbing solution. This solution typically contains sulfanilic acid, N-(1-naphthyl)-ethylenediamine dihydrochloride, and acetic acid. The reaction forms a stable azo dye, which imparts a pink to purple color to the solution. The intensity of this color, which is directly proportional to the concentration of NO<sub>2</sub>, is then measured spectrophotometrically at a wavelength of approximately 540-550 nm.

Q2: What are the most common sources of error in this method?

A2: Common sources of analytical errors include:

 Interference from other atmospheric pollutants: Gases such as ozone (O₃), sulfur dioxide (SO₂), and peroxyacetyl nitrate (PAN) can interfere with the measurement.[1][2][3]



- Improper sample collection: Variations in sampling flow rate and duration can significantly affect the absorption efficiency of NO<sub>2</sub>.[4] Evaporation of the absorbing solution during long sampling times can also be a drawback.[2]
- Reagent quality and stability: The Griess-Saltzman reagent can degrade over time, especially when exposed to light or ambient air.[5][6] This can lead to high background absorbance and reduced sensitivity.
- Sample matrix effects: For analysis in biological samples like plasma or serum, proteins and other endogenous compounds can interfere with the reaction.[7][8][9]
- Calibration errors: An inaccurate standard curve will lead to erroneous quantification of NO2.

Q3: How should the Griess-Saltzman reagent be prepared and stored?

A3: The reagent is typically prepared by dissolving sulfanilic acid and N-(1-naphthyl)-ethylenediamine dihydrochloride in a solution of glacial acetic acid and deionized water.[10] It is crucial to store the reagent in a dark, amber-colored bottle in a refrigerator to protect it from light and maintain its stability.[10][11] Some protocols suggest that storing the sulfanilamide and N-(1-naphthyl)-ethylenediamine (NED) solutions separately can increase shelf life.[6] Before use, the reagent should be warmed to room temperature and inspected for any precipitation.[11]

Q4: What is the recommended wavelength for absorbance measurement?

A4: The maximum absorbance of the azo dye formed in the Griess-Saltzman reaction is typically measured at 540 nm or 550 nm.[2][7][12]

## **Troubleshooting Guide**

## Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Low or No Color Development	Inefficient NO <sub>2</sub> Absorption: The sampling flow rate may be too high, or the sampling duration too short, leading to incomplete absorption of NO <sub>2</sub> .  [4]	Optimize the sampling flow rate (a common rate is 0.4 L/min) and ensure the sampling duration is sufficient for the expected NO <sub>2</sub> concentration.[3][13] Use a fritted bubbler for efficient gas dispersion.[2]
Degraded Reagent: The Griess-Saltzman reagent may have degraded due to age or improper storage.	Prepare fresh reagent. Ensure it is stored in a dark bottle and refrigerated.[10][11] Consider preparing the sulfanilamide and NED solutions separately and mixing them just before use.[6]	
Low NO <sub>2</sub> Concentration: The concentration of NO <sub>2</sub> in the sample may be below the detection limit of the method.	Increase the sampling time or volume to concentrate more analyte. The detection limit can be as low as 0.05 µg/5mL or 5.0 ppb.[1][14]	<u> </u>
High Background Color/Absorbance	Contaminated Reagent: The reagent may be contaminated or may have discolored due to exposure to light.[6]	Use high-purity water and reagents for preparation. Store the reagent protected from light.[10][11] It is advisable to measure the absorbance of an unexposed reagent blank and subtract it from the sample readings.
Interference from Other Gases: The presence of interfering gases like ozone or PAN can cause color changes.[1][3]	While minor in most ambient air, if high concentrations of interferents are suspected, specific scrubbers or traps may be necessary. For instance, a	



	five-fold excess of ozone can have a slight impact.[1][3]	
Inconsistent or Non- Reproducible Results	Variable Sampling Conditions: Fluctuations in the air sampling flow rate can lead to significant variations in the amount of NO <sub>2</sub> collected.[4]	Use a calibrated flowmeter to ensure a constant and accurate flow rate throughout the sampling period.[3]
Temperature Effects: Temperature can influence the reaction kinetics and the stability of the azo dye.	Perform the color development step at a controlled room temperature and measure the absorbance within the recommended timeframe (e.g., within 1 to 4 hours after sampling).[3]	
Biological Sample Matrix Interference: Proteins in samples like plasma or serum can interfere with the assay.[7] [9]	Deproteinize biological samples before analysis.  Methods include ultrafiltration or precipitation with agents like zinc sulfate/NaOH. Avoid acidic protein precipitation methods as they can lead to nitrite loss.[7][15]	
Color Fading	Presence of High SO <sub>2</sub> Concentrations: A high ratio of sulfur dioxide to nitrogen dioxide (e.g., 30 times as much) can cause the color to fade.[1]	This is generally not an issue in ambient air but should be considered for industrial sources. Specific scrubbers for SO <sub>2</sub> may be required in such cases.

## **Quantitative Data Summary**

Table 1: Performance Characteristics of the Griess-Saltzman Method



Parameter	Value	Reference
Detection Limit	0.05 μg / 5 mL	[1]
5.0 ppb (9.6 μg/m³)	[10][14]	
2.5 μM (in aqueous solution)	[6]	_
Measurable Concentration Range	0.01 - 20 mg/m³	[1]
5.1 - 100.0 ppb (9.4 - 188.0 μg/m³)	[10][14]	
4 - 10,000 μg/m³ (0.002 - 5 ppm)	[13][16]	_
Absorbance Wavelength	540 - 550 nm	[2][12]
Typical Sampling Flow Rate	0.4 L/min	[3][13]
Maximum Sampling Period	60 minutes	[13][16]

Table 2: Influence of Common Interferents

Interferent	Concentration Ratio (Interferent:NO <sub>2</sub> )	Effect on Measurement	Reference
**Sulfur Dioxide (SO <sub>2</sub> ) **	10:1	No interference	[1]
30:1	Slight color fading	[1]	
Ozone (O <sub>3</sub> )	5:1	Slight interference	[1][3]
Peroxyacetyl Nitrate (PAN)	Not specified	Can produce a color change	[1][3]

# **Experimental Protocols**

## **Protocol 1: Preparation of Griess-Saltzman Reagent**



This protocol is based on a common formulation for atmospheric analysis.

#### Materials:

- Sulfanilic acid (NH<sub>2</sub>C<sub>6</sub>H<sub>4</sub>SO<sub>3</sub>H)
- N-(1-naphthyl)-ethylenediamine dihydrochloride (C12H14N2·2HCl)
- Glacial acetic acid (CH₃COOH)
- Deionized water

#### Procedure:

- In a 1 L volumetric flask, dissolve 5.0 g of sulfanilic acid in approximately 600 mL of deionized water containing 140 mL of glacial acetic acid.[10]
- Gently warm the solution to aid dissolution.
- In a separate small beaker, dissolve 20 mg of N-(1-naphthyl)-ethylenediamine dihydrochloride in 50 mL of deionized water.
- Once both solutions are fully dissolved and cooled to room temperature, transfer the N-(1-naphthyl)-ethylenediamine solution to the 1 L volumetric flask.
- Make up the volume to 1 L with deionized water.
- Mix the solution thoroughly and transfer it to a dark, amber-colored glass bottle.
- Store the reagent in a refrigerator at 2-8 °C.[15] The reagent should be stable for several months.

### Protocol 2: NO<sub>2</sub> Measurement in Air

### Apparatus:

- Fritted bubbler or impinger[2]
- Calibrated air sampling pump capable of maintaining a constant flow rate (e.g., 0.4 L/min)[3]

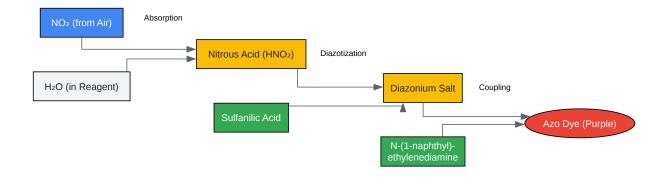


Spectrophotometer

#### Procedure:

- Pipette a precise volume (e.g., 10 mL) of the Griess-Saltzman absorbing solution into a fritted bubbler.
- Connect the bubbler to the sampling pump and draw a known volume of air through the solution at a calibrated flow rate (e.g., 0.4 L/min for 10 to 60 minutes).[2][13]
- After sampling, disconnect the bubbler and allow at least 15 minutes for full color development.
- Set the spectrophotometer to the appropriate wavelength (e.g., 550 nm).[3]
- Use unexposed absorbing solution as a blank to zero the spectrophotometer.
- Measure the absorbance of the sampled solution.
- Determine the NO<sub>2</sub> concentration from a previously prepared calibration curve.

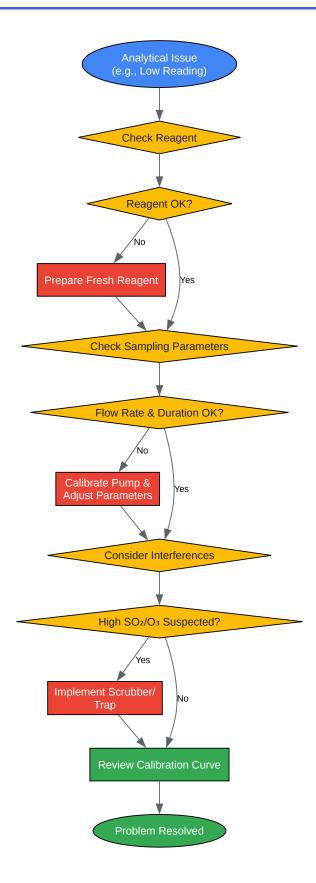
### **Visualizations**



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Caption: Griess-Saltzman reaction pathway for NO2 detection.





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Caption: Troubleshooting workflow for the Griess-Saltzman method.



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